Merestinib
Overview
Description
Merestinib is an experimental cancer drug developed by Eli Lilly. It is a small molecule inhibitor that targets multiple receptor tyrosine kinases, including MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, NTRK1/2/3, and DDR1/2 . This compound is being investigated for its potential to treat various types of cancer, including advanced biliary tract cancer, non-small cell lung cancer, and solid tumors .
Mechanism of Action
Target of Action
Merestinib, also known as LY2801653, is an orally bioavailable small molecule inhibitor . It primarily targets several oncokinases, including MET, AXL, MST1R, FLT3, MERTK, TEK, ROS1, NTRK1/2/3, and DDR1/2 . These targets are receptor tyrosine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity . This inhibition blocks the phosphorylation of these kinases, which is a critical step in their activation . By preventing the activation of these kinases, this compound disrupts the signaling pathways they are involved in, leading to changes in cellular processes .
Biochemical Pathways
This compound affects several biochemical pathways due to its multi-kinase inhibition. For instance, it inhibits the MET and AXL pathways, which have been implicated in tumorigenic growth . It also inhibits the FLT3 receptor, which can activate the MAPK and mammalian target of rapamycin pathways, playing a critical role in leukemogenesis .
Pharmacokinetics
It is known that this compound is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body
Result of Action
This compound’s action results in potent anti-tumor effects. It reduces the levels of phosphorylated NTRK1, leading to an anti-proliferative response in cells . It also blocks cell cycle progression, possibly by impairing the protein expression of key cell cycle regulators . Moreover, it induces apoptosis, a process of programmed cell death . These molecular and cellular effects contribute to its potential anti-cancer activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations in the target kinases can affect its efficacy . Additionally, the tumor microenvironment, including factors such as hypoxia and acidity, may also influence its action.
Biochemical Analysis
Biochemical Properties
Merestinib interacts with several enzymes and proteins. It inhibits neurotrophic receptor tyrosine kinases NTRK1/2/3 . These kinases are oncogenic drivers in tumors bearing NTRK fusion resulting from chromosomal rearrangements . This compound also inhibits other oncokinases including MET, AXL, RON, and MKNK1/2 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In KM-12 cells harboring TPM3-NTRK1 fusion, this compound exhibits potent p-NTRK1 inhibition . It elicits an anti-proliferative response in two- and three-dimensional growth . This compound also reduces p-NTRK1 levels and cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is shown to be a type II NTRK1 kinase inhibitor . This means it binds to the kinase in a specific way that prevents the kinase from switching to its active form, thereby inhibiting its activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. In KM-12 cells harboring TPM3-NTRK1 fusion, this compound exhibits potent p-NTRK1 inhibition . It elicits an anti-proliferative response in two- and three-dimensional growth .
Dosage Effects in Animal Models
In animal models, this compound treatment at 24 mg/kg once daily arrested tumor growth . This suggests that the effects of this compound can vary with different dosages.
Metabolic Pathways
It is known to inhibit several oncokinases, which likely impacts various metabolic pathways .
Preparation Methods
The synthesis of Merestinib involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Merestinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
It has shown promise in inhibiting the growth of tumors by targeting multiple receptor tyrosine kinases involved in cancer cell proliferation, survival, and metastasis . In preclinical studies, Merestinib demonstrated potent anti-tumor effects in colorectal cancer cell lines and patient-derived xenograft models bearing TPM3-NTRK1 fusion . Additionally, this compound has been evaluated in clinical trials for its efficacy in treating advanced biliary tract cancer, non-small cell lung cancer, and other solid tumors .
Comparison with Similar Compounds
Merestinib is unique in its ability to target multiple receptor tyrosine kinases simultaneously, making it a versatile and potent anti-cancer agent . Similar compounds include:
Crizotinib: Another multi-kinase inhibitor that targets MET, ALK, and ROS1.
Entrectinib: A type I NTRK kinase inhibitor that targets NTRK1/2/3, ROS1, and ALK.
Larotrectinib: A selective NTRK inhibitor that targets NTRK1/2/3.
This compound’s ability to inhibit a broader range of kinases and overcome resistance mutations makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22F2N6O3/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19/h3-16H,1-2H3,(H,33,34)(H,36,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHADVLVFMKEIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659635 | |
Record name | Merestinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206799-15-6 | |
Record name | Merestinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206799156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merestinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Merestinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, N-(3-fluoro-4-((1-methyl6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-flurophenyl)-1,2-dihydro-6-methyl-2-oxo-*N-(3-Fluoro-4-((1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MERESTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OGS5K699E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: What is the primary mechanism of action of Merestinib?
A1: this compound is an orally bioavailable, small molecule inhibitor of several oncokinases. [] It primarily acts by selectively binding to the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)), thereby inhibiting its phosphorylation. []
Q2: What are the downstream effects of this compound binding to c-Met?
A2: this compound disrupts c-Met signal transduction pathways, which can induce cell death in tumor cells that overexpress c-Met protein or express constitutively activated c-Met protein. [] It can also inhibit the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a downstream target of MNKs and a crucial effector for MNK-induced mRNA translation in cancer cells. []
Q3: Besides c-Met, what other kinases does this compound inhibit?
A3: In addition to c-Met, this compound also inhibits other oncokinases such as AXL, ROS1, MKNK1/2, MST1R, MERTK, DDR1/2, Tie2 (aka TEK), NTRK1/2/3, and FLT3. [, , , , , , , ]
Q4: How does this compound affect tumor angiogenesis?
A4: Research indicates that this compound exhibits anti-angiogenic properties. [] While the exact mechanism is not fully understood, studies show it can inhibit both VEGF-dependent and VEGF-independent endothelial cell cord formation and sprouting. [] This suggests that its anti-angiogenic activity may involve the inhibition of multiple kinases beyond just MET. []
Q5: How does this compound affect the tumor microenvironment?
A5: Preclinical studies suggest that this compound can modulate the tumor microenvironment by affecting immune cell populations and gene expression. [] For example, in a CT26 murine tumor model, this compound combined with an anti-PD-L1 antibody showed an enhanced intra-tumor immune activation/inflammation gene expression signature compared to anti-PD-L1 antibody monotherapy. []
Q6: Is there information available regarding the molecular formula, weight, and spectroscopic data of this compound?
A6: The provided abstracts do not provide detailed information on this compound's molecular formula, weight, or spectroscopic data.
Q7: How does this compound's classification as a type II kinase inhibitor influence its activity against resistant mutations?
A7: this compound, being a type II kinase inhibitor, binds to the inactive “DFG-out” conformation of kinases. [, ] This allows it to retain activity against certain resistance mutations, such as MET D1228V, where type I inhibitors often fail. []
Q8: What are the key findings from the small-volume continuous manufacturing process development for this compound?
A9: Researchers have successfully developed a small-volume continuous manufacturing process for this compound. [, ] This process utilizes a combination of batch and flow unit operations, including an automated Suzuki–Miyaura cross-coupling reaction, nitro-group hydrogenolysis, continuous amide bond formation, and continuous deprotection. [, ] Three of the steps involve purification using mixed-suspension, mixed-product removal crystallizations. [] This approach enables efficient production of this compound with real-time process diagnostics. []
Q9: What is the recommended phase II dose of this compound based on the first-in-human phase I study?
A10: A Phase I study (NCT01285037) determined the recommended phase II dose of this compound to be 120 mg once daily. [] This dosage demonstrated acceptable exposure, safety, and potential anticancer activity. []
Q10: How is this compound metabolized in the body?
A11: While the provided abstracts do not specify the detailed metabolic pathways of this compound, they mention two primary metabolites: M1 (LSN2800870) and M2 (LSN2887652). [] These metabolites also demonstrate inhibitory activity against NTRK kinases. []
Q11: Does this compound's pharmacokinetic profile change when administered in combination with other drugs?
A12: A study investigating this compound in combination with Ramucirumab found no significant alterations in this compound's pharmacokinetic profile when co-administered. [] This suggests that the combination does not lead to unexpected drug-drug interactions affecting this compound's pharmacokinetic properties. []
Q12: Which cancer cell lines have shown sensitivity to this compound in preclinical studies?
A13: Several cancer cell lines have shown sensitivity to this compound in preclinical studies. These include: * Colorectal cancer: KM-12 (harboring TPM3-NTRK1 fusion) [], EL1989 (patient-derived xenograft model with TPM3-NTRK1 fusion) []* Gastric cancer: MKN-45, SNU-1 [, ]* Acute myeloid leukemia: Various AML cell lines and primary patient samples []* Melanoma: B16F10 []* NSCLC: EBC-1, NCI-H1993 []
Q13: What in vivo models have been used to evaluate this compound's efficacy?
A13: Various in vivo models have been employed to study this compound's efficacy, including:
- Xenograft models: Subcutaneous and peritoneal dissemination models using different cancer cell lines (e.g., MKN-45, SNU-1, KM-12) [, , ]
- Patient-derived xenograft (PDX) models: Used to assess this compound's activity in a setting more representative of human tumors, such as the EL1989 model for colorectal cancer []
- Syngeneic mammary tumor models: Utilized to investigate this compound's impact on tumor metastasis, particularly to the lungs []
- Intracranial xenograft models: Employed to evaluate this compound's effects on tumor growth in the brain, specifically in the context of MET-amplified tumors []
Q14: Which combination therapies involving this compound have shown promise in preclinical settings?
A14: Preclinical studies have shown promising results with these this compound combinations:
- This compound + Nab-paclitaxel: Demonstrated synergistic antitumor activity in gastric cancer models, particularly in those with high c-Met expression. [, ]
- This compound + Anti-PD-L1 Antibody: Showed enhanced antitumor activity compared to single agents in a CT26 murine tumor model, suggesting a potential for synergistic effects with immunotherapy. []
Q15: What are the known mechanisms of resistance to this compound?
A16: While the provided abstracts do not extensively detail specific resistance mechanisms to this compound, they allude to the potential for acquired resistance. For instance, in the context of MET-targeted therapies, resistance can arise through secondary MET mutations or upregulation of MET ligand expression. []
Q16: Are there any known biomarkers to predict this compound's efficacy?
A16: While the research provided doesn't pinpoint definitive predictive biomarkers for this compound efficacy, some studies suggest a correlation between this compound's response and certain molecular features:
- c-Met expression levels: Preclinical data indicate that this compound's antitumor activity, particularly in combination with Nab-paclitaxel, might be more pronounced in gastric cancer models with high c-Met expression. [, ]
- MET gene alterations: this compound has shown promising preclinical and clinical activity in cancers harboring specific MET gene alterations, such as MET exon 14 skipping mutations and high-level MET amplification. [, ]
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